molecular formula C10H18ClN B3380546 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride CAS No. 1955553-56-6

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride

Cat. No. B3380546
CAS RN: 1955553-56-6
M. Wt: 187.71
InChI Key: WOTCSHZVGJMSRR-UHFFFAOYSA-N
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Description

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is a chemical compound with the CAS Number: 2416230-78-7 . It has a molecular weight of 201.7 . The IUPAC name for this compound is octahydro-1H-4,7-ethanoisoindol-8-one hydrochloride .


Synthesis Analysis

A series of thiourea derivatives of 4-azatricyclo[5.2.2.0 2,6]undec-8-ene-3,5-dione were synthesized . The first step of the multistage synthesis was the reaction of cyclohex-2-en-1-one with maleimide, in the presence of p-toluenosulfonic acid and isopropenyl acetate . The product obtained in this reaction was then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to give imide .


Molecular Structure Analysis

The InChI code for 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is 1S/C10H15NO.ClH/c12-10-3-6-1-2-7(10)9-5-11-4-8(6)9;/h6-9,11H,1-5H2;1H .


Chemical Reactions Analysis

The compound was involved in a series of reactions to synthesize thiourea derivatives . A mixture of the compound (0.01 mol), 1,4-dibromobutane (0.03 mol) or 1,3-dibromopropane (0.03 mol) and anhydrous K2CO3 (0.014 mol) was dissolved in butanone (100 mL) and refluxed for 20 hours .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The salt data for the compound is HCl .

Scientific Research Applications

Anti-HIV-1 Activity

A series of arylpiperazine and aminoalkanol derivatives of 4-azatricyclo[5.2.2.0,2,6]undecane-3,5,8-trione have been synthesized and evaluated for their anti-HIV-1 activity in MT-4 cells . This suggests that the compound could be potentially used in the development of new drugs for the treatment of HIV.

Cytotoxicity

The same series of derivatives were also evaluated for their cytotoxicity . This property is important in the field of cancer research, where compounds with cytotoxic properties can be used to kill cancer cells.

Potential Pharmacological Agents

The compound and its derivatives have been identified as potential pharmacological agents . This suggests that they could be used in the development of new drugs for various diseases.

Crystal Structure Analysis

The crystal structure of the compound has been analyzed . This kind of analysis is important in the field of material science and can provide valuable information about the properties of the compound.

Synthesis of Derivatives

The compound has been used as a starting point for the synthesis of a series of arylpiperazine and aminoalkanol derivatives . This suggests that it could be used in the development of new compounds with potentially useful properties.

Anti-viral Activity

Arylpiperazine derivatives, which can be synthesized from the compound, have been shown to exhibit anti-viral activity . This suggests that the compound could be used in the development of new anti-viral drugs.

Safety and Hazards

The safety information for the compound includes a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesized compounds were evaluated for their inhibitory effects against the HIV-1 multiplication in acutely infected MT-4 cells . This suggests potential future directions in the field of antiviral drug development.

properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTCSHZVGJMSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride

CAS RN

1955553-56-6
Record name 4-azatricyclo[5.2.2.0,2,6]undecane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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